molecular formula C6H6BrN3O B1406860 3-Amino-5-bromoisonicotinamide CAS No. 1256813-50-9

3-Amino-5-bromoisonicotinamide

Cat. No. B1406860
CAS RN: 1256813-50-9
M. Wt: 216.04 g/mol
InChI Key: KXRNVFZOGBUWRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-bromoisonicotinamide is a chemical compound with the molecular formula C6H6BrN3O. It has a molecular weight of 216.04 g/mol. This compound is used in various research and development applications .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-bromoisonicotinamide is represented by the linear formula C6H6BrN3O . The InChI code for this compound is 1S/C6H6BrN3O/c7-3-1-10-2-4 (8)5 (3)6 (9)11/h1-2H,8H2, (H2,9,11) .


Physical And Chemical Properties Analysis

3-Amino-5-bromoisonicotinamide has a molecular weight of 216.04 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .

Scientific Research Applications

Photodynamic Therapy Applications

  • Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, & Öztürk (2020) discussed new zinc phthalocyanine derivatives with substituted benzenesulfonamide groups, which showed promising properties for photodynamic therapy, especially for cancer treatment.

Protein Labeling and Biorthogonal Reactions

Anticancer Properties

  • Nicotinamide Derivatives with Antitumor Properties : Girgis, Hosni, & Barsoum (2006) Girgis, Hosni, & Barsoum (2006) synthesized nicotinamide derivatives demonstrating in vitro antitumor properties against a variety of human tumor cell lines.

Antitrypanosomal Activity

Anticonvulsant Activity

Amino Acids and Ornithine Cytotoxicity

Oxidant for Organic Substrate

  • N-Bromoisonicotinamide as an Oxidant : Balasubramaniyan & Mathiyalagan (2010) Balasubramaniyan & Mathiyalagan (2010) found that N-Bromoisonicotinamide is a stable, effective, and efficient oxidant for organic substrates with potential antimicrobial activity.

properties

IUPAC Name

3-amino-5-bromopyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRNVFZOGBUWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-bromoisonicotinamide

CAS RN

1256813-50-9
Record name 3-amino-5-bromopyridine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-bromoisonicotinamide
Reactant of Route 2
Reactant of Route 2
3-Amino-5-bromoisonicotinamide
Reactant of Route 3
3-Amino-5-bromoisonicotinamide
Reactant of Route 4
Reactant of Route 4
3-Amino-5-bromoisonicotinamide
Reactant of Route 5
Reactant of Route 5
3-Amino-5-bromoisonicotinamide
Reactant of Route 6
3-Amino-5-bromoisonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.